![molecular formula C16H15N3O2S B2772461 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 681159-21-7](/img/structure/B2772461.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of benzothiazole derivatives. Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed based on their yield, melting point, IR, 1H, 13C NMR, and mass spectral data .科学的研究の応用
Anti-Mycobacterial Activity
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone and its derivatives have been identified as promising anti-mycobacterial chemotypes. These compounds have shown significant potential in inhibiting Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A study reported that certain derivatives displayed anti-tubercular activity in the low micromolar range, indicating their potential as therapeutic agents against tuberculosis (Pancholia et al., 2016).
Corrosion Inhibition
This compound and its analogs have also been studied for their application in corrosion inhibition. The inhibition efficiency of these compounds on mild steel corrosion in acidic medium has been investigated. The studies show significant inhibition efficiency, suggesting their potential use as protective agents against corrosion in various industrial applications (Singaravelu et al., 2022).
Antimicrobial and Antifungal Activity
Various derivatives of this compound have demonstrated antimicrobial and antifungal activities. These compounds have been tested against a range of bacteria and fungi, showing varying degrees of inhibition, which indicates their potential as broad-spectrum antimicrobial agents (Patel et al., 2015).
Antipsychotic Potential
There has been research into the potential use of this compound in antipsychotic medication. Its derivatives have shown affinity for dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders. This suggests the possibility of developing new antipsychotic drugs based on this chemical structure (Raviña et al., 2000).
Cancer Research
Some derivatives have also been evaluated for their antiproliferative activity against various cancer cell lines. This implies a potential application in cancer research, where these compounds could be explored further as anticancer agents (Kuramoto et al., 2008).
作用機序
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties by inhibiting cox-1 .
Mode of Action
Benzothiazole derivatives have been shown to inhibit cox-1, which plays a crucial role in inflammation .
Biochemical Pathways
The inhibition of cox-1 by similar compounds suggests that it may affect the arachidonic acid pathway, which is involved in the inflammatory response .
Result of Action
Similar benzothiazole derivatives have demonstrated anti-inflammatory activity, suggesting that this compound may also exhibit similar effects .
将来の方向性
特性
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(13-5-3-11-21-13)18-7-9-19(10-8-18)16-17-12-4-1-2-6-14(12)22-16/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXGATZMHIHUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

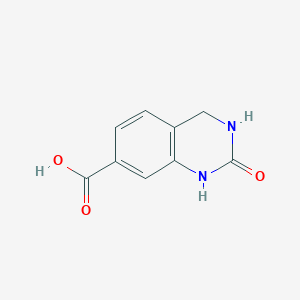
![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2772383.png)
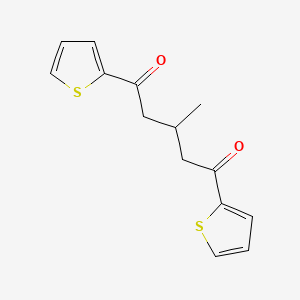
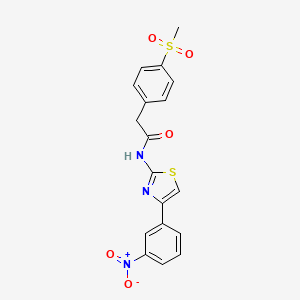
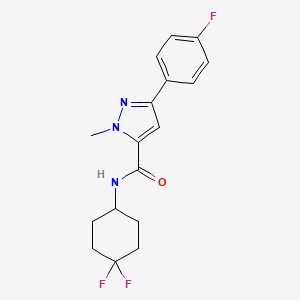
![4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride](/img/structure/B2772389.png)
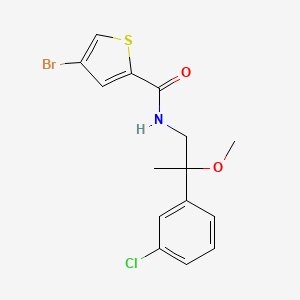
![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)
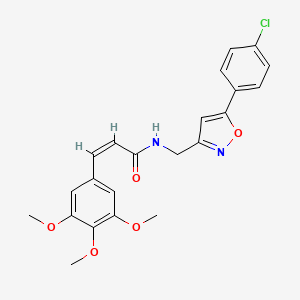
![[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2772394.png)
![4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine](/img/structure/B2772397.png)
![2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide](/img/structure/B2772398.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2772399.png)
![3-{5-[1-(2-Thienylsulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2772400.png)